Comparative Inhibitory Potency: Bisdionin C vs. Natural Product Peptide Inhibitor Argifin Against Fungal AfChiB1
Bisdionin C demonstrates superior potency against Aspergillus fumigatus chitinase B1 (AfChiB1), a key target in invasive aspergillosis, compared to the natural product inhibitor argifin. Bisdionin C exhibits an IC₅₀ of 0.2 μM [1], representing a 5.5-fold improvement in potency over argifin's IC₅₀ of 1.1 μM under comparable assay conditions [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.2 μM |
| Comparator Or Baseline | Argifin: 1.1 μM |
| Quantified Difference | 5.5-fold lower IC₅₀ for Bisdionin C |
| Conditions | Aspergillus fumigatus chitinase B1 (AfChiB1) enzymatic assay |
Why This Matters
For antifungal drug discovery programs targeting AfChiB1, the 5.5-fold potency advantage of Bisdionin C may allow for lower effective concentrations in cell-based assays and reduce potential off-target effects.
- [1] Schüttelkopf, A. W., et al. (2011). Bisdionin C—A Rationally Designed, Submicromolar Inhibitor of Family 18 Chitinases. ACS Medicinal Chemistry Letters, 2(6), 428–432. View Source
- [2] Rao, F. V., et al. (2005). Specificity and affinity of natural product cyclopentapeptide inhibitors Argifin and Argadin against human and Aspergillus fumigatus chitinases. Chemistry & Biology, 12(1), 65-76. View Source
